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4-Ethyloctanoic acid

Sensory Science Flavor Chemistry Aroma Threshold

4-Ethyloctanoic acid is a branched-chain medium-chain fatty acid (C₁₀H₂₀O₂) characterized by an ethyl substituent at the 4‑position of the octanoic acid backbone. It is a naturally occurring flavor compound first isolated from Costus root oil (Saussurea lappa Clarke) and also identified in flue‑cured Virginia tobacco, aged Italian cheese, and various ruminant products.

Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
CAS No. 16493-80-4
Cat. No. B107198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyloctanoic acid
CAS16493-80-4
Synonyms4-ethyloctanoic acid
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
Structural Identifiers
SMILESCCCCC(CC)CCC(=O)O
InChIInChI=1S/C10H20O2/c1-3-5-6-9(4-2)7-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)
InChIKeyPWKJMPFEQOHBAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly
Slightly soluble in water;  soluble in hexane
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyloctanoic Acid (CAS 16493-80-4): Baseline Identity and Procurement Specifications


4-Ethyloctanoic acid is a branched-chain medium-chain fatty acid (C₁₀H₂₀O₂) characterized by an ethyl substituent at the 4‑position of the octanoic acid backbone [1]. It is a naturally occurring flavor compound first isolated from Costus root oil (Saussurea lappa Clarke) and also identified in flue‑cured Virginia tobacco, aged Italian cheese, and various ruminant products [2][3]. The compound exhibits a waxy, fatty, creamy, and goaty/muttony aroma profile, with a very low odor detection threshold that makes it highly potent in flavor and fragrance applications [4][5]. It is commercially available as a liquid with typical purity specifications of ≥97‑99% (GC), a boiling point of 163 °C, and a density of 0.904 g/cm³ . 4‑Ethyloctanoic acid is designated as Generally Recognized As Safe (GRAS) by FEMA (No. 3800) for use as a food additive [6].

4-Ethyloctanoic Acid (CAS 16493-80-4): Why Generic Branched‑Chain Fatty Acid Substitution Fails


4‑Ethyloctanoic acid belongs to a class of volatile branched‑chain fatty acids (vBCFAs) that serve as key contributors to species‑specific flavor profiles in meat and dairy products, but simple substitution with a generic “branched‑chain fatty acid” is not feasible because even minor structural changes yield dramatic differences in sensory potency and aroma character [1]. Systematic head‑to‑head comparisons demonstrate that the 4‑ethyl substitution confers a uniquely low odor threshold (0.006 ppm in acidic solution, the lowest among 23 fatty acids tested) and imparts a characteristic goaty/muttony note that is not reproduced by other 4‑alkyl analogs or linear fatty acids [2][3]. For procurement decisions, these quantitative sensory differentials mean that replacing 4‑ethyloctanoic acid with 4‑methyloctanoic acid, 4‑methylnonanoic acid, or linear octanoic acid would require substantially higher dosing and would still fail to achieve the intended flavor target, thereby compromising product consistency and increasing cost‑in‑use [4].

4-Ethyloctanoic Acid (CAS 16493-80-4): Procurement‑Critical Quantitative Differentiation Evidence


Odor Threshold Dominance Over All Tested Volatile Fatty Acids

In a comprehensive sensory study of 23 branched‑chain, odd‑numbered, and unsaturated fatty acids dispersed in acidic aqueous media (pH 2.0), 4‑ethyloctanoic acid exhibited the lowest qualitative aroma threshold of the entire set, measured at 0.006 ppm [1]. The next lowest thresholds among the tested fatty acids were 0.1–0.5 ppm for select branched‑chain acids, while the highest threshold reached 82.4 ppm, representing a >10,000‑fold potency difference. Fatty acids with branching at the 4‑position, including 4‑ethyloctanoic acid, were specifically noted to impart goaty/muttony/sheepy aroma notes [2].

Sensory Science Flavor Chemistry Aroma Threshold

Direct Odor Threshold Advantage Over Closest 4‑Alkyl Analog

In a direct head‑to‑head comparison using an aroma‑blank matrix (Yunnan goat milk cake model system), 4‑ethyloctanoic acid exhibited an odor threshold of 41 μg/kg, which is 2.9‑fold lower (i.e., more potent) than the 118 μg/kg threshold measured for 4‑methyloctanoic acid under identical conditions [1]. The study further demonstrated that 4‑ethyloctanoic acid strengthens the “goaty” odor by a factor of 1.18, compared to a 1.11 enhancement factor for 4‑methyloctanoic acid, while both acids suppress other desirable notes (milky, fruity, nutty) to a similar degree [2].

Flavor Chemistry Goaty Odor 4‑Alkyl BCFAs

Validated Synthetic Efficiency via Microwave Irradiation

A microwave‑assisted synthetic route for 4‑ethyloctanoic acid was optimized and directly compared against conventional oil‑bath heating. Under microwave irradiation, diethyl (2‑ethylhexyl)malonate was synthesized in 79% yield (80–85 °C, 2–2.5 h), followed by saponification/acidification (96% yield) and decarboxylation (90% yield), yielding an overall 70% isolated yield of 4‑ethyloctanoic acid [1]. The total reaction time under microwave conditions was 16 minutes for the final decarboxylation step, versus >2 hours for conventional oil‑bath heating, representing a >7‑fold reduction in process time [2].

Synthetic Chemistry Process Optimization Microwave Synthesis

Regulatory Clearance and Safety Profile Supporting Commercial Use

4‑Ethyloctanoic acid has been evaluated by multiple authoritative bodies and is classified as Generally Recognized As Safe (GRAS) by FEMA (No. 3800) for use as a flavoring agent [1]. A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that the compound does not present a concern for genotoxicity based on existing data, and all human health endpoints were cleared using target data and read‑across [2]. The Cramer classification assigns the compound to Class I (low toxicity), and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has assigned JECFA No. 1218 [3]. In contrast, several structurally related branched‑chain fatty acids lack comparable safety dossiers or are subject to more restrictive use limits, making 4‑ethyloctanoic acid a lower‑risk choice for food and fragrance applications [4].

Food Safety Regulatory Compliance Toxicology

Natural Occurrence and Authenticity Advantage

4‑Ethyloctanoic acid is a naturally occurring constituent of several food sources, including Costus root oil (Saussurea lappa Clarke), flue‑cured Virginia tobacco, aged Italian cheese, goat cheese, and stewed beef gravy [1]. Quantitative analysis of sheep subcutaneous adipose tissue revealed concentrations of 13–26 μg/g 4‑ethyloctanoic acid, compared to 23–88 μg/g 4‑methyloctanoic acid and ~2.9–18 μg/g 4‑methylnonanoic acid [2]. The presence of 4‑ethyloctanoic acid in these natural matrices, combined with its FEMA GRAS status, supports its use as a natural‑identical flavoring substance in clean‑label formulations [3]. This contrasts with purely synthetic flavor compounds that lack documented natural occurrence, which may face stricter labeling requirements or consumer resistance.

Natural Flavor Authenticity Food Additive

Commercial Purity and Physical Specification Reliability

Commercial suppliers of 4‑ethyloctanoic acid consistently provide material with GC purity ≥97% (typically 97–99%) . The compound's physical properties are well‑characterized: boiling point 163 °C (lit.), density 0.904 g/cm³ at 25 °C, refractive index 1.439 at 20 °C, and flash point 212 °F (100 °C) . These specifications are supported by authoritative databases including NIST Chemistry WebBook and EPA DSSTox, which report a log KOW of 3.94, water solubility of 64.05 mg/L, and vapor pressure of 0.0048 mm Hg at 25 °C [1][2]. In contrast, some structurally similar branched‑chain fatty acids (e.g., 4‑methylnonanoic acid) are less widely available with certified purity documentation, introducing greater variability in procurement quality.

Analytical Chemistry Quality Control Procurement Specification

4-Ethyloctanoic Acid (CAS 16493-80-4): Validated Industrial and Research Application Scenarios


Precision Formulation of Goaty/Muttony Flavor Notes in Savory Food Products

Leveraging its exceptionally low odor threshold (0.006 ppm in acidic media) and direct potency advantage over 4‑methyloctanoic acid (41 μg/kg vs. 118 μg/kg), 4‑ethyloctanoic acid is the ingredient of choice for creating authentic goaty, muttony, and sheepy flavor profiles in processed meats, cheese analogs, soups, and snack seasonings [1][2]. Its use at trace levels (typically 10 mg/kg per FEMA guidelines) delivers a robust, species‑characteristic note while minimizing cost and off‑flavor suppression, a combination that cannot be matched by less‑potent 4‑alkyl analogs [3].

Natural‑Identical Flavoring for Clean‑Label Dairy and Cheese Products

Because 4‑ethyloctanoic acid is documented as a naturally occurring component of aged Italian cheese, goat cheese, and sheep milk, it is ideally suited for use as a natural‑identical flavoring agent in premium dairy products [1]. Quantitative analysis confirms its presence in sheep adipose tissue at 13–26 μg/g alongside other characterizing 4‑alkyl BCFAs, enabling formulators to authentically reconstruct the complex flavor profile of traditional cheeses while maintaining clean‑label compliance [2].

Accelerated Synthesis and Process Development Studies

The validated microwave‑assisted synthetic route offers a 70% overall yield with a >7‑fold reduction in reaction time compared to conventional heating, making 4‑ethyloctanoic acid an accessible model compound for academic and industrial research into branched‑chain fatty acid synthesis, microwave‑enhanced organic reactions, and process intensification [1]. The optimized protocol provides a reproducible benchmark for comparative studies of alternative synthetic pathways.

Regulatory‑Compliant Fragrance Ingredient in Personal Care Products

Backed by a comprehensive RIFM safety assessment that clears all human health endpoints and confirms no genotoxicity concern, 4‑ethyloctanoic acid can be safely incorporated into fine fragrances and personal care formulations at up to 0.000020% (95th percentile concentration in hydroalcoholics) [1][2]. Its Cramer Class I (low toxicity) classification and JECFA endorsement (No. 1218) provide procurement confidence for formulators seeking a differentiated, low‑risk fatty note in fragrance applications [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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